Luliconazole-d3

Bioanalysis LC-MS/MS Method Validation

Quantitative LC-MS/MS bioanalysis of luliconazole requires an internal standard that co-elutes but is mass-resolvable. Unlabeled analyte fails this requirement. Luliconazole-d3 is the validated solution. - Isotopic purity: >98 atom% D (3 deuterium atoms on imidazole ring) - Function: Corrects for ion suppression/enhancement & recovery losses in plasma/tissue - Regulatory alignment: Supports ANDA bioequivalence studies & ICH M10 validation Available as a fully characterized reference standard with traceability documentation.

Molecular Formula C14H10Cl2N3S2+
Molecular Weight 358.3 g/mol
Cat. No. B15560288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuliconazole-d3
Molecular FormulaC14H10Cl2N3S2+
Molecular Weight358.3 g/mol
Structural Identifiers
InChIInChI=1S/C14H10Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,13H,7-8H2/q+1/b14-12+/t13-/m0/s1/i3D,4D,8D/t8?,13-
InChIKeyYKZOSEXMUWFBTF-IXDIRFHUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luliconazole-d3: Analytical Reference Standard


Luliconazole-d3 (NND 502-d3) is a deuterium-labeled analog of the imidazole antifungal agent luliconazole . The compound possesses the identical chemical structure to the unlabeled parent drug, with the sole modification being the replacement of three hydrogen atoms on the imidazole ring with deuterium isotopes (chemical formula C14H6D3Cl2N3S2) [1]. Luliconazole-d3 is supplied as a fully characterized chemical reference standard with detailed characterization data compliant with regulatory guidelines, intended for use as an internal standard (IS) in quantitative bioanalytical LC-MS/MS methods, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and traceability against pharmacopeial standards (USP or EP) [2]. It is not intended for therapeutic use.

W Workflow

Quantitative LC-MS/MS bioanalysis

M Method

Stable isotope dilution quantitation (SIL-IS)

S Selection

Deuterated internal standard for matrix correction

Luliconazole-d3 Selection Rationale


Direct substitution of Luliconazole-d3 with unlabeled luliconazole or structurally dissimilar internal standards in LC-MS/MS bioanalytical workflows is scientifically invalid for obtaining regulatory-acceptable quantitative accuracy. Unlabeled luliconazole cannot be distinguished from the target analyte by mass spectrometry and therefore fails the fundamental requirement of an internal standard—providing a distinct, resolvable signal . While structurally dissimilar compounds (e.g., carbamazepine) have been employed as IS in exploratory methods, they do not co-elute with the analyte under identical chromatographic conditions and thus fail to fully compensate for matrix effects, ionization suppression/enhancement, and sample preparation losses [1]. Deuterated internal standards, by contrast, exhibit near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) to the analyte while maintaining a resolvable mass difference (m/z +3 for Luliconazole-d3), enabling robust isotope dilution quantitation that meets ICH M10 bioanalytical method validation criteria [2].

Target IS
+Mass shift of +3 Da enables distinct MRM channel
+Co-elutes with analyte for matched matrix effects
+Supports ANDA-level method validation context
Generic Alternatives
-Unlabeled luliconazole lacks mass distinction from analyte
-Structural analogs (e.g., carbamazepine) differ in retention time
-May not fully compensate for matrix-induced ion suppression

Luliconazole-d3 Differentiation Evidence


Mass Spectrometric Selectivity

Luliconazole-d3 possesses a molecular mass of 357.3 Da (C14H6D3Cl2N3S2), which is exactly 3 Da greater than the unlabeled luliconazole parent compound (C14H9Cl2N3S2, 354.3 Da) [1]. This mass difference—resulting from the replacement of three hydrogen atoms with deuterium on the imidazole ring—enables complete baseline mass spectrometric resolution of the internal standard signal from the analyte signal [1]. In an LC-MS/MS assay employing multiple reaction monitoring (MRM), the precursor ion [M+H]+ for Luliconazole-d3 appears at m/z ~357.3, whereas the unlabeled luliconazole precursor ion appears at m/z ~354.3, allowing distinct and interference-free quantitation channels .

Mass Selectivity
Class-level
+3 Da
Supports distinct MS channel differentiation
Baseline requirement for isotope dilution
Bioanalysis LC-MS/MS Method Validation

ANDA Method Validation & Traceability

Luliconazole-d3 is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly designated for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications [1]. The product serves as a reference standard with traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards, where feasible . In contrast, unlabeled luliconazole reference standards, while also characterized, lack the isotopic labeling required for use as an internal standard in bioanalytical methods subject to ICH M10 or FDA bioanalytical method validation guidance [2].

ANDA Method Fit
Reported
Regulatory documentation support
Supports ANDA/AMV filing context
USP/EP traceability context available
ANDA Regulatory Compliance Quality Control

Matrix Effect Compensation with Deuterated IS

The use of stable isotope-labeled internal standards (SIL-IS) such as Luliconazole-d3 is the gold-standard approach for compensating for matrix effects in LC-MS/MS bioanalysis [1]. Because Luliconazole-d3 exhibits near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) to unlabeled luliconazole, it experiences the same matrix-induced ion suppression or enhancement and the same sample preparation losses as the analyte [2]. The ratio of analyte signal to IS signal remains constant regardless of absolute recovery or matrix variability, enabling accurate quantitation without requiring complete analyte recovery [3]. Non-deuterated IS alternatives (e.g., carbamazepine used in some exploratory methods) do not co-elute and thus fail to provide equivalent matrix effect compensation [4].

Matrix Correction
Class-level
Matched suppression profile
Enables robust quantitation in complex matrices
Co-elution required; verify with standard curves
Matrix Effects Ion Suppression Isotope Dilution

Deuterium vs. 13C Labeled Internal Standards

Both Luliconazole-d3 (deuterium-labeled, MW 357.3) and Luliconazole-13C7 (carbon-13 labeled, MW 361.23) are commercially available as stable isotope-labeled internal standards [1][2]. Luliconazole-d3 incorporates three deuterium atoms on the imidazole ring, whereas Luliconazole-13C7 incorporates seven 13C atoms distributed throughout the molecule [1][2]. Both offer isotopic purity ≥98% and are suitable for LC-MS/MS bioanalysis [2]. Selection between the two depends on specific analytical requirements: 13C-labeled standards may exhibit less chromatographic retention time shift compared to deuterated standards in certain reversed-phase LC conditions, while deuterated standards are generally more cost-effective and synthetically accessible [3][4].

Isotope Comparison
Context-dependent
D3 vs. 13C7 label shift
Supports procurement review for RT shift vs. cost
13C may reduce chromatographic retention shift
Stable Isotope Labeling Internal Standard Selection LC-MS/MS

Luliconazole-d3 Application Scenarios


ANDA Bioequivalence Sample Analysis

Luliconazole-d3 is used as the stable isotope-labeled internal standard in validated LC-MS/MS methods for quantifying luliconazole concentrations in human plasma or tissue samples during Abbreviated New Drug Application (ANDA) bioequivalence studies. The deuterated IS provides robust matrix effect compensation in complex biological matrices, enabling the accurate and precise quantitation required for regulatory submission to demonstrate bioequivalence between generic and reference listed drug products [1].

Quality Control & Release Testing

Luliconazole-d3 serves as a reference standard for analytical method development, method validation (AMV), and routine quality control (QC) applications during commercial production of luliconazole active pharmaceutical ingredient (API) and finished drug products. Its traceability to USP or EP standards supports compliance with cGMP requirements for pharmaceutical release testing [2].

Preclinical & Clinical Pharmacokinetic Studies

In preclinical (e.g., rat) and clinical pharmacokinetic studies of luliconazole following topical or systemic administration, Luliconazole-d3 is employed as the internal standard in UPLC-MS/MS or HPLC-MS/MS methods to determine drug concentrations in plasma, tissue, or nail matrices. The isotope dilution approach minimizes variability from sample preparation and matrix effects, improving the reliability of pharmacokinetic parameter estimation (Cmax, AUC, t1/2) [3].

Multi-Analyte Antifungal Panel Methods

Luliconazole-d3 can be incorporated into multi-analyte LC-MS/MS methods for simultaneous determination of several azole antifungal agents (e.g., luliconazole, voriconazole, posaconazole, ketoconazole, sertaconazole) in a single analytical run. Using a panel of corresponding deuterated internal standards, including Luliconazole-d3, maximizes method robustness and throughput for therapeutic drug monitoring (TDM) or drug-drug interaction studies involving azole antifungals [4].

Application
Selection Property
Validation Focus
ANDA Bioequivalence
ISTD for Isotope Dilution
Research matrix effect control
QC & Release Testing
Pharmacopeial Traceability
Method transfer documentation
Preclinical PK Studies
PK Assay Sensitivity
Exposure-model validation review
Multi-Analyte Panel Methods
Azole Panel Specificity
ISTD benchmarking for selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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